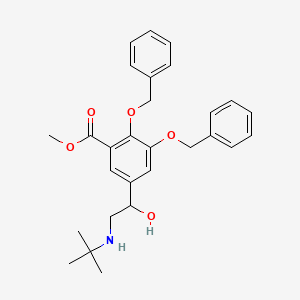

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a complex organic compound with the molecular formula C28H33NO5 and a molecular weight of 463.57 g/mol . This compound is primarily used in biochemical and proteomics research . It is known for its unique structure, which includes benzyl groups and a hydroxy functional group, making it a valuable compound for various scientific applications.

Métodos De Preparación

The synthesis of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves several steps, typically starting with the preparation of the core albuterol structure. The synthetic route generally includes the following steps:

Formation of the Albuterol Core: The initial step involves the synthesis of the albuterol core, which is achieved through a series of reactions including condensation and cyclization.

Introduction of Benzyl Groups: The benzyl groups are introduced through benzylation reactions, where benzyl chloride is commonly used as the benzylating agent.

Hydroxylation: The hydroxy group is introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.

Esterification: The final step involves the esterification of the albuterol acid with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial production methods may vary slightly but generally follow similar synthetic routes with optimizations for large-scale production.

Análisis De Reacciones Químicas

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can undergo reduction reactions to convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: Employed in biochemical assays and studies involving enzyme interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications due to its structural similarity to albuterol, a known bronchodilator.

Mecanismo De Acción

The mechanism of action of 4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group and benzyl groups play crucial roles in its binding affinity and activity. The compound may exert its effects through pathways involving signal transduction and modulation of enzyme activity .

Comparación Con Compuestos Similares

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester can be compared with similar compounds such as:

Albuterol: A bronchodilator used in the treatment of asthma and other respiratory conditions. Unlike this compound, albuterol lacks the benzyl groups and ester functionality.

Salbutamol: Another bronchodilator similar to albuterol but with slight structural differences.

Terbutaline: A bronchodilator with a different substitution pattern on the aromatic ring compared to this compound.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Actividad Biológica

4,5-Dibenzyl-5-hydroxy Albuterol Acid Methyl Ester is a synthetic derivative of albuterol, primarily recognized for its potential applications in respiratory therapeutics. With the molecular formula C28H33NO5 and a molecular weight of approximately 463.57 g/mol, this compound features structural modifications that may enhance its biological activity, particularly its interaction with beta-adrenergic receptors.

Chemical Structure and Properties

The compound incorporates two benzyl groups at the 4 and 5 positions of the albuterol framework, alongside a hydroxy group and a methyl ester functional group. These modifications are hypothesized to improve receptor affinity and therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C28H33NO5 |

| Molecular Weight | 463.57 g/mol |

| Solubility | Dichloromethane, DMSO, THF |

| Appearance | Beige Solid |

| Storage Conditions | Refrigerated, under inert atmosphere |

This compound is believed to exert its biological effects primarily through its action on beta-adrenergic receptors. The structural modifications may enhance selectivity and potency towards these receptors, leading to improved bronchodilation effects compared to standard albuterol. Additionally, similar compounds have demonstrated anti-inflammatory properties, which could further benefit patients with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Respiratory Therapeutics

Research indicates that this compound may exhibit significant bronchodilatory effects due to its enhanced binding affinity for beta-adrenergic receptors. Preliminary studies suggest that it could be more effective than traditional bronchodilators in managing asthma symptoms .

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound are particularly relevant in the context of respiratory diseases. Compounds with similar structures have been shown to reduce inflammation in lung tissues, suggesting that this compound may also contribute to decreased airway inflammation .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

- Bronchodilator Efficacy : A comparative study assessed the bronchodilator effects of various albuterol derivatives. Results indicated that modifications leading to increased receptor affinity significantly enhanced bronchodilation .

- Anti-inflammatory Effects : In vitro studies demonstrated that structurally similar compounds reduced pro-inflammatory cytokine production in lung epithelial cells, suggesting a mechanism by which this compound could mitigate airway inflammation .

- Binding Affinity Studies : Interaction studies focusing on binding affinities revealed that the presence of benzyl groups improved selectivity for beta-2 adrenergic receptors over beta-1 receptors, which is crucial for minimizing cardiac side effects commonly associated with non-selective beta agonists .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Albuterol | Hydroxyl group; no benzyl substitutions | Standard bronchodilator |

| Salbutamol | Similar structure; additional hydroxyl | Enhanced selectivity for beta-2 |

| Terbutaline | Contains a tertiary butyl group | Longer duration of action |

| This compound | Two benzyl groups; methyl ester | Potentially enhanced activity |

Propiedades

IUPAC Name |

methyl 5-[2-(tert-butylamino)-1-hydroxyethyl]-2,3-bis(phenylmethoxy)benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33NO5/c1-28(2,3)29-17-24(30)22-15-23(27(31)32-4)26(34-19-21-13-9-6-10-14-21)25(16-22)33-18-20-11-7-5-8-12-20/h5-16,24,29-30H,17-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDRUSSISASFFAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.